N-(3-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-32-18-9-5-8-17(12-18)26-23(30)14-28-24(31)22-13-21(27-29(22)15-25-28)20-11-4-7-16-6-2-3-10-19(16)20/h2-12,15,21-22,27H,13-14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQMJJGPNDDYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazolo-Triazine Derivatives
- N,N-Diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (CAS 1326828-93-6) Structural Differences: The diethylamide group replaces the 3-methoxyphenyl acetamide. Impact: Reduced molecular weight (379.5 vs. Synthesis: Both compounds likely share a common pyrazolo-triazine backbone synthesized via cyclization reactions, though the acetamide substituents differ in synthetic steps.
Triazole-Based Analogues
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(substituted phenyl)acetamides (6a-m, 7a-m)
- Structural Differences : 1,2,3-Triazole core vs. pyrazolo-triazine; naphthalenyloxy methyl group vs. direct naphthalene attachment.
- Functional Groups : IR spectra (e.g., 6b: C=O at 1682 cm⁻¹, NH at 3292 cm⁻¹) align with acetamide motifs but lack the pyrazolo-triazine’s conjugated system .
- Bioactivity : Triazoles often exhibit antimicrobial or anticancer activity, but the pyrazolo-triazine’s fused rings may enhance thermal stability or target specificity .
Oxazole and Thieno-Pyrimidine Derivatives
- 2-(Naphthalen-1-yl)oxazole-4-carbonitriles (28–30)
- Thieno[2,3-d]pyrimidine Derivative (CAS 379236-43-8) Structural Features: Thieno-pyrimidine core with a 5-methylfuran substituent.
Triazole-Thioacetamide Hybrids
- N-R-2-(5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides
Research Implications
- Bioactivity : The target compound’s pyrazolo-triazine core may offer unique kinase or protease inhibition due to planar aromaticity, contrasting with triazoles’ broader but less specific activity .
- Synthetic Challenges : Introducing the 3-methoxyphenyl acetamide requires precise coupling steps, unlike alkylamide derivatives .
- Optimization : Substituting the 3-methoxy group with electron-withdrawing groups (e.g., nitro, as in 6b ) could modulate solubility or potency.
Preparation Methods
Cyclization of 5-Aminopyrazole Derivatives
The core structure is typically synthesized from 5-aminopyrazole precursors. In a method adapted from pyrazolotriazine literature, 5-amino-1H-pyrazole-4-carbonitrile undergoes cyclization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) to form the triazine ring. For naphthalen-1-yl substitution, the precursor 2-(naphthalen-1-yl)-1H-pyrazol-5-amine is prepared via:
- Friedel–Crafts acylation of naphthalene with chloroacetyl chloride.
- Cyclocondensation with hydrazine hydrate to yield the pyrazole intermediate.
Reaction Conditions :
Diazotization and Cyclative Cleavage
An alternative route involves diazotization of 3-amino-1H-pyrazole derivatives followed by cyclative cleavage. This method, validated for analogous triazines, employs isoamyl nitrite in tetrahydrofuran (THF) at –10°C to generate diazonium intermediates, which undergo spontaneous cyclization.
Key Challenge : Regioselectivity. Attempts to form 3,7-substituted isomers failed due to triazene stability issues, necessitating precise stoichiometric control.
Formation of the N-(3-Methoxyphenyl)acetamide Side Chain
Amidation of Acetyl Chloride Intermediates
The acetamide side chain is installed by reacting 2-chloroacetylpyrazolo-triazine with 3-methoxyaniline. A two-phase system (THF/water) with ammonium hydroxide (NH₄OH) facilitates nucleophilic substitution:
Procedure :
Carbodiimide-Mediated Coupling
For sterically hindered intermediates, carbodiimides like EDC/HOBt enhance amidation efficiency:
Integrated Synthetic Route
Combining the above steps, the most efficient pathway involves:
- Step 1 : Synthesis of 2-(naphthalen-1-yl)-1H-pyrazol-5-amine.
- Step 2 : Diazotization and cyclization to form 2-(naphthalen-1-yl)-4H-pyrazolo[1,5-d]triazin-4-one.
- Step 3 : Chloroacetylation using chloroacetyl chloride in DCM.
- Step 4 : Amidation with 3-methoxyaniline under NH₄OH/THF conditions.
Overall Yield : 52% (four steps)
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
- Palladium Nanoparticles : Reduce Pd loading to 2 mol% with retained yield (70%).
- Microwave Assistance : Cyclization time decreases from 6 hours to 45 minutes (80°C, 300 W).
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the s-cis conformation of the acetamide group and planar triazine-naphthalene system.
Comparative Analysis with Analogous Compounds
Side-Chain Modifications
| Compound | R Group | Yield | LogP |
|---|---|---|---|
| Target | N-(3-methoxyphenyl) | 52% | 3.8 |
| Analog 1 | N-Phenyl | 48% | 4.1 |
| Analog 2 | N-Benzyl | 44% | 3.5 |
Methoxy substitution enhances aqueous solubility (0.8 mg/mL vs. 0.3 mg/mL for N-phenyl).
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-methoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including cyclization of pyrazolo-triazine cores and coupling with naphthalene and methoxyphenyl moieties. Key steps:
- Cyclization : Use hydrazine derivatives with carbon disulfide to form the pyrazolo-triazine scaffold .
- Coupling : Employ nucleophilic substitution or amide bond formation under polar aprotic solvents (e.g., DMF) with catalysts like triethylamine to enhance reactivity .
- Optimization : Adjust temperature (80–120°C) and inert atmospheres (N₂/Ar) to minimize side reactions. Monitor purity via TLC and HPLC .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxyphenyl (δ 3.8–4.0 ppm) and naphthalene protons (δ 7.2–8.5 ppm), while verifying the pyrazolo-triazine core .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 398.45 (C₂₃H₂₂N₄O₃) .
- IR Spectroscopy : Detect carbonyl (1650–1700 cm⁻¹) and amide (3200–3300 cm⁻¹) groups to validate functional groups .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Answer :
- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Adjust with co-solvents (e.g., PEG-400) for biological assays .
- Stability : Stable at neutral pH (6–8) but degrades under strong acidic/basic conditions. Store at –20°C in anhydrous environments to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to assess bioavailability discrepancies .
- Dose-Response Studies : Use orthogonal assays (e.g., kinase inhibition vs. cell viability) to differentiate target-specific effects from off-target toxicity .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
Q. What strategies are recommended for improving the selectivity of this compound toward kinase targets implicated in cancer?
- Answer :
- Structural Modifications : Introduce substituents at the naphthalene or methoxyphenyl groups to enhance steric hindrance against off-target kinases .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with ATP-binding pockets of kinases like EGFR or BRAF .
- Kinase Profiling Panels : Validate selectivity across 100+ kinases (e.g., DiscoverX KINOMEscan) to identify cross-reactivity .
Q. How can reaction yields be improved during scale-up synthesis without compromising purity?
- Answer :
- Catalyst Screening : Test Pd/C or Zeolite-Y for coupling steps to reduce byproducts .
- Flow Chemistry : Implement continuous flow reactors for precise control of exothermic reactions (e.g., cyclization) .
- Crystallization Optimization : Use ethanol/water mixtures for recrystallization to remove impurities while maintaining >95% purity .
Methodological Guidelines
Designing a robust SAR study for derivatives of this compound:
- Step 1 : Synthesize analogs with variations at the methoxyphenyl (e.g., halogen substitution) and naphthalene (e.g., methyl/fluoro groups) positions .
- Step 2 : Evaluate cytotoxicity (MTT assay) and kinase inhibition (IC₅₀) to correlate structural changes with activity .
- Step 3 : Use QSAR models (e.g., CoMFA) to predict optimal substituents for enhanced potency .
Addressing low reproducibility in biological assays:
- Solution : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Validation : Perform inter-lab reproducibility tests with blinded samples to isolate protocol variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
